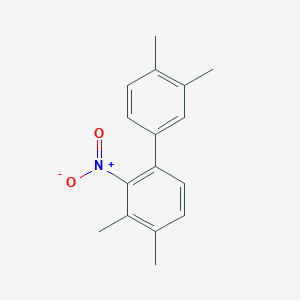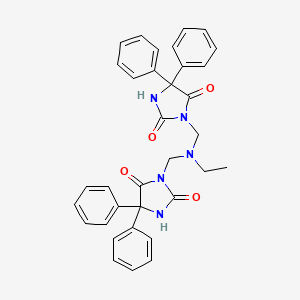
Hydantoin, 3,3'-(ethyliminodimethylene)bis(5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is a derivative of hydantoin, a heterocyclic organic compound with a wide range of applications in medicinal chemistry and industrial processes. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves multicomponent reactions. One common method is the Bucherer–Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) to produce hydantoins . Another method involves the condensation of amino acids with cyanates and isocyanates .
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry, which involves grinding reactants together, has been shown to be effective for the preparation of 3,5-disubstituted hydantoins . This method is advantageous due to its eco-friendly nature and efficiency.
化学反応の分析
Types of Reactions
Hydantoin derivatives undergo various chemical reactions, including:
Oxidation: Hydantoins can be oxidized to form imidazolidine-2,4-diones.
Reduction: Reduction reactions can convert hydantoins to their corresponding amines.
Substitution: N-halogenated derivatives of hydantoin are used as chlorinating or brominating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can have different biological and chemical properties depending on the substituents introduced.
科学的研究の応用
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Industry: Employed as antimicrobial additives in polymer textiles and medical applications.
作用機序
The mechanism of action of hydantoin derivatives often involves the blockade of voltage-gated sodium channels, which is crucial for their anticonvulsant activity . This blockade prevents the propagation of abnormal electrical activity in the brain, thereby reducing the occurrence of seizures.
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Dantrolene: Used as a muscle relaxant and shares the hydantoin core.
DMDM Hydantoin: An antimicrobial preservative used in cosmetics.
Uniqueness
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is unique due to its specific structural modifications, which may impart distinct biological activities and chemical properties compared to other hydantoin derivatives.
特性
CAS番号 |
21410-09-3 |
|---|---|
分子式 |
C34H31N5O4 |
分子量 |
573.6 g/mol |
IUPAC名 |
3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H31N5O4/c1-2-37(23-38-29(40)33(35-31(38)42,25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-39-30(41)34(36-32(39)43,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,2,23-24H2,1H3,(H,35,42)(H,36,43) |
InChIキー |
JXKHCFWUOQCNNO-UHFFFAOYSA-N |
正規SMILES |
CCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


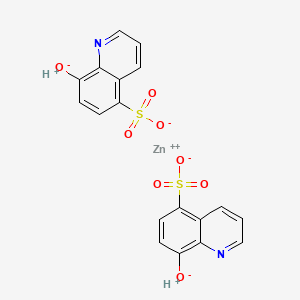
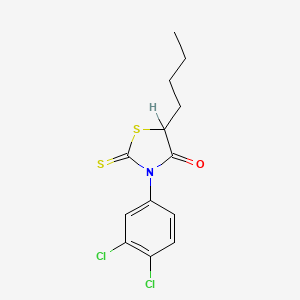
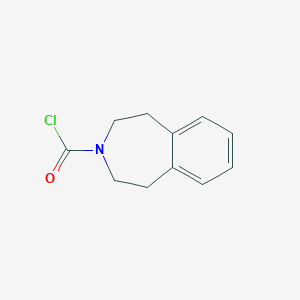
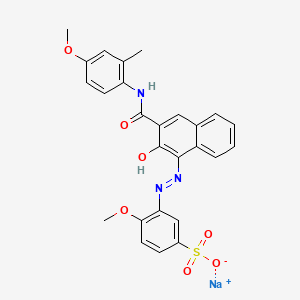
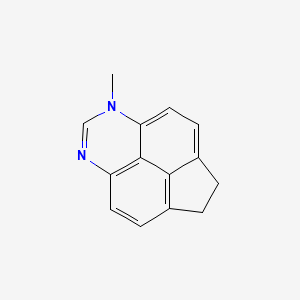
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
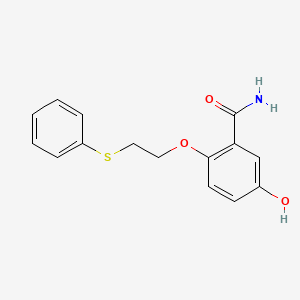
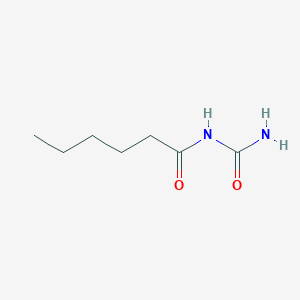
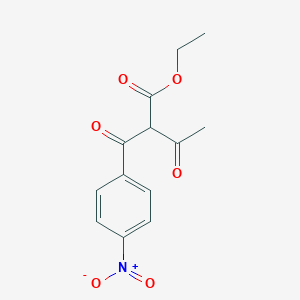
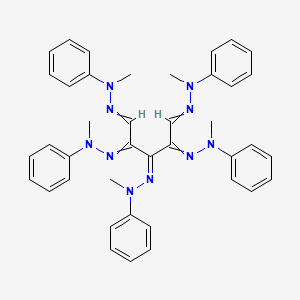
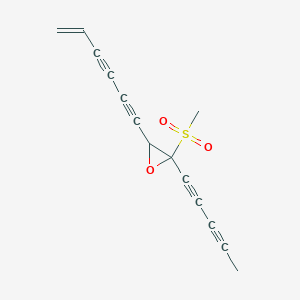
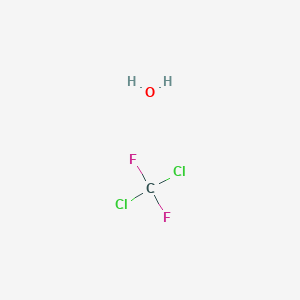
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
